molecular formula C30H20 B575129 1-(2,2-Diphenylethenyl)pyrene CAS No. 160108-81-6

1-(2,2-Diphenylethenyl)pyrene

Cat. No. B575129
CAS RN: 160108-81-6
M. Wt: 380.49
InChI Key: VJBUNXKPDGBEIW-UHFFFAOYSA-N
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Description

“1-(2,2-Diphenylethenyl)pyrene” is a chemical compound with the CAS Number 37010-53-0 . It has a molecular weight of 242.05800 and a density of 1.57g/cm3 . The boiling point of this compound is 379.4ºC at 760mmHg .


Synthesis Analysis

The synthesis of pyrene derivatives, such as “1-(2,2-Diphenylethenyl)pyrene”, often involves indirect methods . These methods can include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . A representative AIE unit tetraphenylethylene (TPE) can be attached to the 1-, 3-, 5- and 9-positions of the pyrene ring to create a new highly twisted pyrene-based blue AIEgen .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Diphenylethenyl)pyrene” is complex and involves a pyrene core with additional functional groups . The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrene-based compounds, including “1-(2,2-Diphenylethenyl)pyrene”, have been used in the synthesis of metal–organic frameworks (MOFs) . These MOFs have diverse structural characteristics based on the size of the pyrene ligand or its stacking in the framework, resulting in different gas adsorption performances .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2-Diphenylethenyl)pyrene” include a molecular weight of 242.05800, a density of 1.57g/cm3, and a boiling point of 379.4ºC at 760mmHg . The compound also has a flash point of 183.2ºC .

Safety and Hazards

Pyrene and its derivatives may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . They are very toxic to aquatic life with long-lasting effects .

Future Directions

Pyrene derivatives, including “1-(2,2-Diphenylethenyl)pyrene”, have potential applications in areas such as optical limiting . They may also be used in the development of organic light-emitting diodes (OLEDs) due to their fluorescence properties .

properties

IUPAC Name

1-(2,2-diphenylethenyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-3-8-21(9-4-1)28(22-10-5-2-6-11-22)20-26-17-16-25-15-14-23-12-7-13-24-18-19-27(26)30(25)29(23)24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBUNXKPDGBEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695001
Record name 1-(2,2-Diphenylethenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160108-81-6
Record name 1-(2,2-Diphenylethenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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